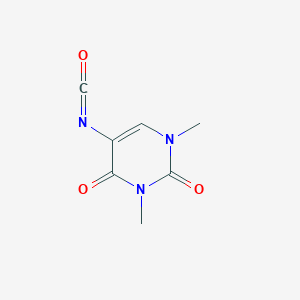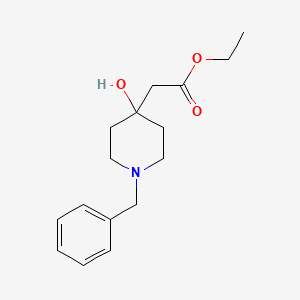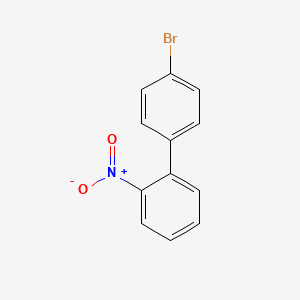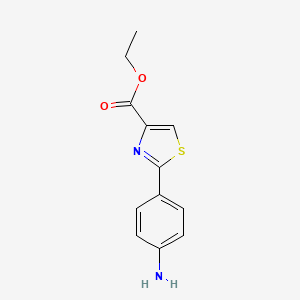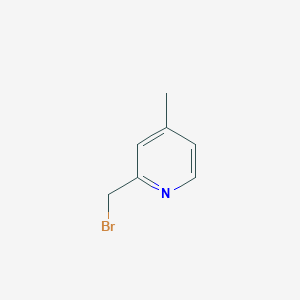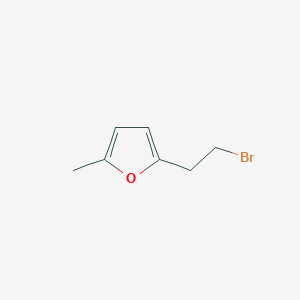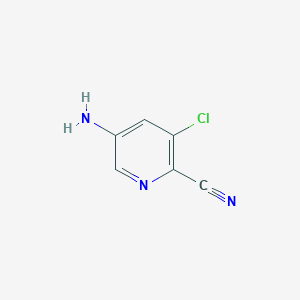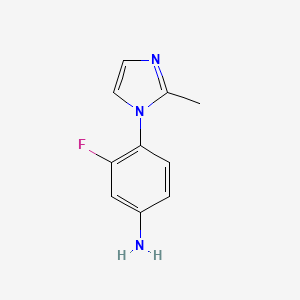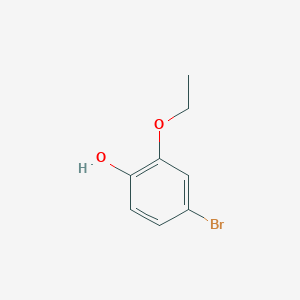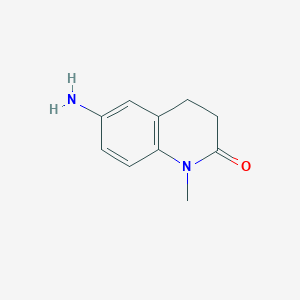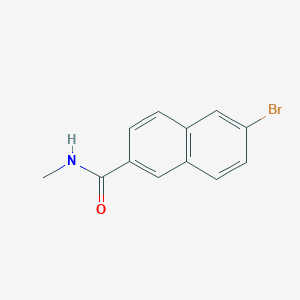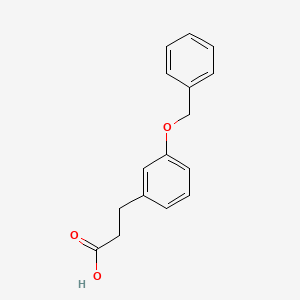
3-(3-(Benzyloxy)phenyl)propanoic acid
Vue d'ensemble
Description
3-(3-(Benzyloxy)phenyl)propanoic acid is a chemical compound that is related to various research areas, including organic synthesis, photochemistry, and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(3-(Benzyloxy)phenyl)propanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of Mannich bases, which are similar in structure to 3-(3-(Benzyloxy)phenyl)propanoic acid, involves the reaction of an aldehyde with an amine and a ketone . Another related compound, 3-(Benzyloxy)-1-butenyl phenyl sulfone, is synthesized via a Horner-Wadsworth-Emmons reaction, which is a method for forming carbon-carbon double bonds . These methods could potentially be adapted for the synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-(Benzyloxy)phenyl)propanoic acid has been studied using various spectroscopic techniques. For example, the molecular geometry and vibrational frequencies of a benzoxazolinone derivative were calculated using Hartree–Fock and density functional theory methods . These computational methods could be applied to 3-(3-(Benzyloxy)phenyl)propanoic acid to predict its molecular geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactions of related compounds provide insights into the reactivity of 3-(3-(Benzyloxy)phenyl)propanoic acid. Photoinduced reactions of benzophenone derivatives have been studied, revealing the formation of ketyl radicals and subsequent cross-coupling reactions . Additionally, the behavior of furanones and benzoxazinones toward different nucleophiles has been reported, which could suggest potential reactivity patterns for 3-(3-(Benzyloxy)phenyl)propanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds can be indicative of those of 3-(3-(Benzyloxy)phenyl)propanoic acid. The dissociation constants and stability constants of metal chelates with a related propanoic acid derivative have been determined, providing information on the acid-base behavior and metal-binding properties . The ionization constants of Mannich bases suggest that these compounds can be protonated at physiological pH, which may also be relevant for 3-(3-(Benzyloxy)phenyl)propanoic acid . The antimicrobial activity of chiral propanoic acid derivatives against various bacteria indicates potential biological applications .
Applications De Recherche Scientifique
1. Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a related compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This application is crucial in the synthesis of bio-based benzoxazine monomers, contributing to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).
2. Synthesis of Substituted Sulfones
3-(Benzyloxy)-1-butenyl phenyl sulfone synthesis demonstrates the compound's relevance in the formation of esters, ethers, and substituted sulfones, showcasing its potential in organic synthesis and the development of new chemical compounds (D. Enders et al., 2003).
3. Building Block for Heterocyclic Compounds
The compound serves as a starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and quinazolinones. This application is significant in medicinal chemistry for the creation of diverse molecular structures (A. Y. Soliman et al., 2010).
4. Antibacterial Activity in Chiral Derivatives
Chiral derivatives of the compound show antibacterial activities against various bacteria, highlighting its potential in developing new antibacterial agents. The specific configuration of substituted phenoxyl side chains significantly influences the antibacterial efficacy (Wei Zhang et al., 2011).
5. Stability Constants of Metal Chelates
The compound's derivatives are used to determine the stability constants of metal chelates, which is crucial in coordination chemistry and understanding metal-ligand interactions (Shobha Sharma et al., 2013).
6. Source for Synthesizing Monocyclic-2-azetidinones
3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a related compound, is used as a ketene source in synthesizing monocyclic-2-azetidinones. This application is significant in the field of organic chemistry for the synthesis of complex molecular structures (M. Behzadi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOYUOKPLHWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620391 | |
| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Benzyloxy)phenyl)propanoic acid | |
CAS RN |
57668-34-5 | |
| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





